3-(2-Bromoacetyl)-4-chlorobenzonitrile

Nucleophilic substitution α-Haloketone reactivity Leaving group ability

3-(2-Bromoacetyl)-4-chlorobenzonitrile is a bifunctional aromatic building block (C9H5BrClNO, MW 258.50 g/mol) characterized by a benzonitrile core bearing a reactive α-bromoacetyl group at the 3-position and a chlorine substituent at the 4-position. The compound belongs to the phenylhalomethylketone class, recognized for their capacity to act as irreversible covalent inhibitors of glycogen synthase kinase 3 (GSK-3) by targeting the Cys199 residue in the ATP-binding site.

Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
Cat. No. B12951658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoacetyl)-4-chlorobenzonitrile
Molecular FormulaC9H5BrClNO
Molecular Weight258.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(=O)CBr)Cl
InChIInChI=1S/C9H5BrClNO/c10-4-9(13)7-3-6(5-12)1-2-8(7)11/h1-3H,4H2
InChIKeyBHVTUTVVINERQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoacetyl)-4-chlorobenzonitrile (CAS 1427372-15-3): A Dual-Functionalized Benzonitrile Intermediate for Drug Discovery


3-(2-Bromoacetyl)-4-chlorobenzonitrile is a bifunctional aromatic building block (C9H5BrClNO, MW 258.50 g/mol) characterized by a benzonitrile core bearing a reactive α-bromoacetyl group at the 3-position and a chlorine substituent at the 4-position . The compound belongs to the phenylhalomethylketone class, recognized for their capacity to act as irreversible covalent inhibitors of glycogen synthase kinase 3 (GSK-3) by targeting the Cys199 residue in the ATP-binding site [1]. Its dual halogenation pattern enables sequential chemoselective transformations: the bromoacetyl group participates in nucleophilic substitution and Hantzsch thiazole cyclizations, while the chlorine atom provides a handle for orthogonal cross-coupling reactions. The nitrile group contributes both to binding affinity in kinase inhibition and serves as a precursor for further functional group interconversions [2].

Why 3-(2-Bromoacetyl)-4-chlorobenzonitrile Cannot Be Replaced by Simpler Bromoacetyl- or Chlorobenzonitrile Analogs


Substituting 3-(2-Bromoacetyl)-4-chlorobenzonitrile with a mono-halogenated analog (e.g., 4-(2-bromoacetyl)benzonitrile, CAS 20099-89-2) forfeits the orthogonality of the chlorine handle, limiting sequential functionalization strategies . Conversely, replacing it with the chloroacetyl congener (e.g., 3-(2-chloroacetyl)benzonitrile, CAS 76597-77-8) reduces the electrophilic reactivity of the α-halomethyl ketone by approximately 30- to 50-fold due to the poorer leaving-group ability of chloride compared to bromide [1]. The specific 3-bromoacetyl/4-chloro substitution pattern is not interchangeable with positional isomers such as 4-(2-bromoacetyl)-2-chlorobenzonitrile (CAS 182626-08-0), where altered electronic effects from the Cl at position 2 influence the reactivity and regioselectivity of subsequent transformations differently from the 3,4-disubstitution pattern . These cumulative differences mean that generic substitution introduces uncharacterized risks in reaction yields, selectivity, and biological outcomes that cannot be predicted without experimental validation.

Quantitative Differentiation Evidence for 3-(2-Bromoacetyl)-4-chlorobenzonitrile Against the Closest Analogs


Enhanced Electrophilic Reactivity: Br vs. Cl Leaving Group in the Bromoacetyl Moiety

In nucleophilic substitution reactions at the α-carbon of the acetyl group, the bromine atom in 3-(2-bromoacetyl)-4-chlorobenzonitrile functions as a leaving group that is approximately 30- to 50-fold more labile than the chlorine atom in the corresponding 3-(2-chloroacetyl)-4-chlorobenzonitrile. This difference arises from bromide's lower basicity (pKa of HBr ≈ -9 vs. HCl ≈ -7) and greater polarizability, which stabilizes the transition state in both SN2 and SN1-type displacements [1].

Nucleophilic substitution α-Haloketone reactivity Leaving group ability

Irreversible GSK-3β Inhibition: Halomethylketone Moiety as a Covalent Warhead

Phenylhalomethylketones, the structural class to which 3-(2-bromoacetyl)-4-chlorobenzonitrile belongs, have been demonstrated to act as irreversible inhibitors of glycogen synthase kinase 3β (GSK-3β). In a systematic study by Perez et al. (2011), addition of a halomethylketone unit to reversible GSK-3β inhibitor scaffolds converted them into irreversible inhibitors with IC50 values in the nanomolar range [1]. The irreversible mechanism relies on covalent alkylation of the Cys199 residue in the GSK-3β active site, a feature absent in non-halomethylketone benzonitrile derivatives.

Kinase inhibition Covalent inhibitor GSK-3β Irreversible binding

Molecular Weight and Physicochemical Differentiation from Non-Chlorinated Analogs

3-(2-Bromoacetyl)-4-chlorobenzonitrile (MW 258.50 g/mol) carries an additional chlorine atom compared to the widely used analog 4-(2-bromoacetyl)benzonitrile (CAS 20099-89-2, MW 224.05 g/mol), resulting in a molecular weight increase of 34.45 g/mol. This additional chlorine atom contributes higher lipophilicity (estimated XLogP3-AA ≈ 2.6 for the analogous 3-acetyl-4-bromo-2-chlorobenzonitrile compared to XLogP3 ≈ 1.9–2.1 for non-chlorinated bromoacetyl benzonitriles) [1]. The chlorine also provides a distinct electrostatic surface potential and dipole moment that can affect binding interactions and solubility profiles.

Lipophilicity Molecular weight optimization Drug-likeness

Positional Isomer Differentiation: 3-Bromoacetyl-4-Chloro vs. 4-Bromoacetyl-2-Chloro Substitution Pattern

The 3-(2-bromoacetyl)-4-chlorobenzonitrile isomer possesses both electron-withdrawing substituents in a 1,2,4-relationship on the aromatic ring. In the positional isomer 4-(2-bromoacetyl)-2-chlorobenzonitrile (CAS 182626-08-0), the chlorine atom is located ortho to the nitrile group rather than para. This difference in substitution pattern alters the electron density distribution across the aromatic ring and the steric environment around the bromoacetyl group, which can affect the regioselectivity of electrophilic aromatic substitution and the reactivity of the benzonitrile towards nucleophilic aromatic substitution .

Regioselectivity Positional isomerism Electronic effects

Evidence-Based Application Scenarios for 3-(2-Bromoacetyl)-4-chlorobenzonitrile in Scientific Procurement


Covalent GSK-3β Inhibitor Development for CNS Diseases

The bromoacetyl warhead of 3-(2-bromoacetyl)-4-chlorobenzonitrile enables irreversible covalent targeting of Cys199 in GSK-3β, as established by Perez et al. (2011). This compound serves as a key intermediate for synthesizing brain-penetrant, irreversible GSK-3β inhibitors with nanomolar potency for tauopathy and other neurodegenerative disease research [1]. The 4-chloro substituent enhances lipophilicity, potentially improving blood-brain barrier penetration compared to non-chlorinated analogs [2].

Sequential Chemoselective Synthesis of Heterocyclic Kinase Inhibitor Libraries

The dual functionalization (3-bromoacetyl + 4-chloro) provides orthogonal reactivity handles. The bromoacetyl group undergoes rapid nucleophilic substitution with thiols and amines, while the 4-chloro substituent can participate in subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This enables sequential, chemoselective diversification for SAR library construction of kinase inhibitors [3]. The 30- to 50-fold higher reactivity of the bromide leaving group over chloride ensures selective reaction at the bromoacetyl carbon under controlled conditions.

Hantzsch Thiazole Synthesis for Drug Discovery

3-(2-Bromoacetyl)-4-chlorobenzonitrile is an ideal substrate for Hantzsch thiazole cyclization with thioamides and thioureas due to the enhanced reactivity of the α-bromo ketone. The resulting 4-chlorophenyl thiazole derivatives retain the nitrile group for further elaboration and the chlorine atom for cross-coupling, providing a modular entry to polyfunctional thiazole-based inhibitors [4].

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